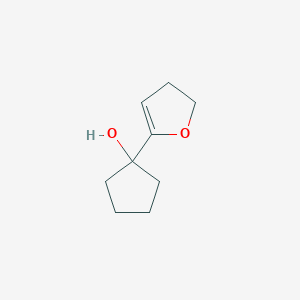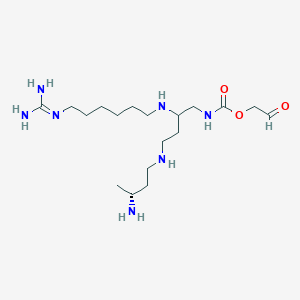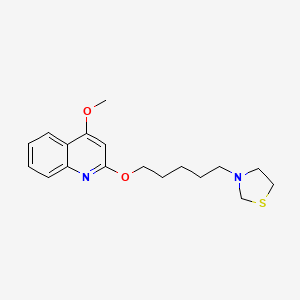![molecular formula C23H20N2O B12895016 5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)- CAS No. 629643-10-3](/img/structure/B12895016.png)
5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is a complex organic compound that features an isoxazolidine ring, a biphenyl group, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrile oxide reacts with an alkene to form the isoxazolidine ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like silver nitrate to facilitate the cycloaddition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The isoxazolidine ring can be oxidized to form oxazolidinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolidinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted biphenyl derivatives.
Applications De Recherche Scientifique
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The biphenyl and isoxazolidine moieties can interact with the active sites of enzymes, while the carbonitrile group can form hydrogen bonds or other interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-([1,1’-biphenyl]-4-yl)-2-(p-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(o-tolyl)isoxazolidine-5-carbonitrile
- 3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-4-carbonitrile
Uniqueness
3-([1,1’-biphenyl]-4-yl)-2-(m-tolyl)isoxazolidine-5-carbonitrile is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group at the 5-position of the isoxazolidine ring also distinguishes it from other similar compounds, potentially leading to different interaction profiles with biological targets.
Propriétés
Numéro CAS |
629643-10-3 |
|---|---|
Formule moléculaire |
C23H20N2O |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-3-(4-phenylphenyl)-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C23H20N2O/c1-17-6-5-9-21(14-17)25-23(15-22(16-24)26-25)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,22-23H,15H2,1H3 |
Clé InChI |
LVOLAOSGDZDMLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(CC(O2)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12894940.png)

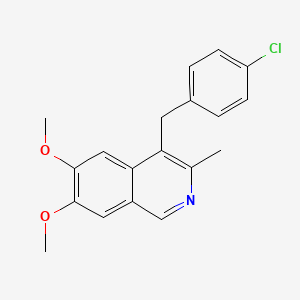
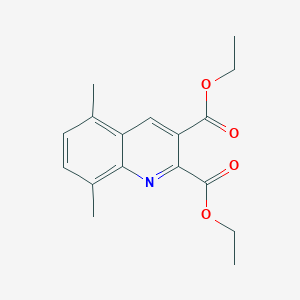
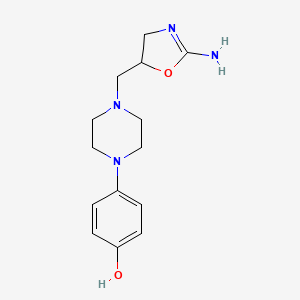
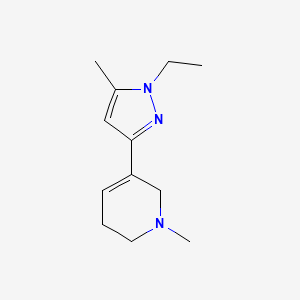


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
